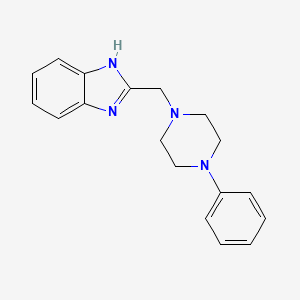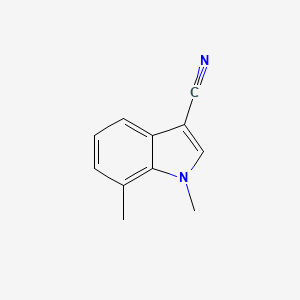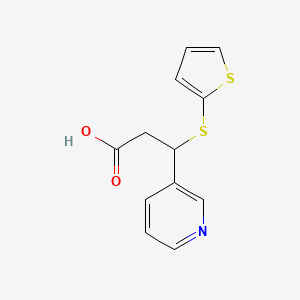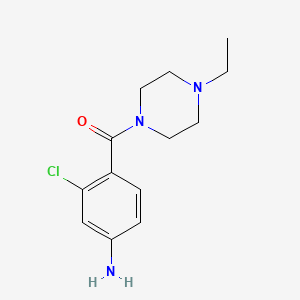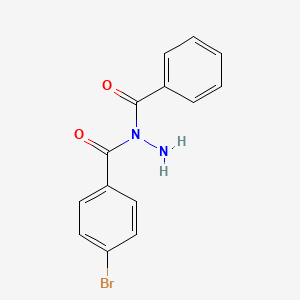
N-benzoyl-4-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-4-bromobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzoyl group attached to a 4-bromobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzoyl-4-bromobenzohydrazide can be synthesized through the condensation reaction of 4-bromobenzohydrazide with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzoyl-4-bromobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Condensation Reactions: Typically involve the use of ethanol or methanol as solvents, with catalytic amounts of acetic acid.
Major Products Formed:
Substitution Reactions: Products include various substituted benzohydrazides, depending on the nucleophile used.
Condensation Reactions: Hydrazones and related derivatives are the primary products.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive compounds with antibacterial and anticancer properties.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis and gas storage.
Biological Studies: Derivatives of N-benzoyl-4-bromobenzohydrazide have been investigated for their enzyme inhibitory activities, particularly against α-amylase, which is relevant in the treatment of diabetes.
Mechanism of Action
The mechanism of action of N-benzoyl-4-bromobenzohydrazide and its derivatives often involves interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to the compound’s ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme function . The exact molecular pathways can vary depending on the specific biological target and the derivative used.
Comparison with Similar Compounds
4-Bromobenzohydrazide: Shares the bromobenzohydrazide core but lacks the benzoyl group, resulting in different reactivity and applications.
N-benzoylbenzohydrazide: Similar structure but without the bromine atom, leading to variations in chemical behavior and biological activity.
Uniqueness: N-benzoyl-4-bromobenzohydrazide is unique due to the presence of both the benzoyl and bromobenzohydrazide moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11BrN2O2 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
N-benzoyl-4-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-6-11(7-9-12)14(19)17(16)13(18)10-4-2-1-3-5-10/h1-9H,16H2 |
InChI Key |
RYUCPQBBPISBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


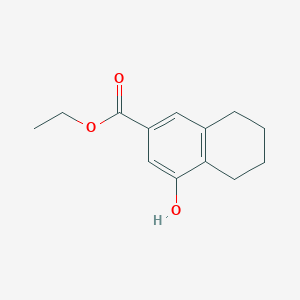
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
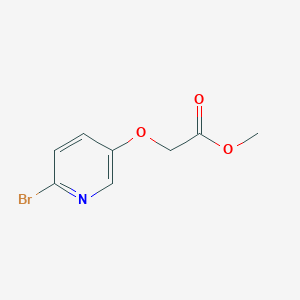
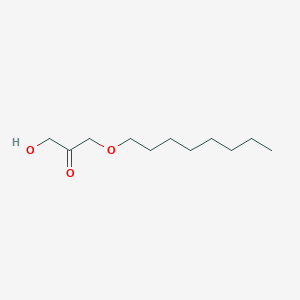
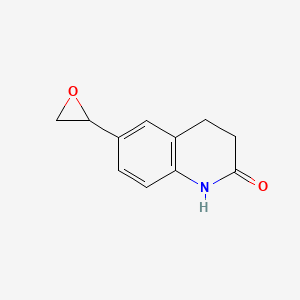
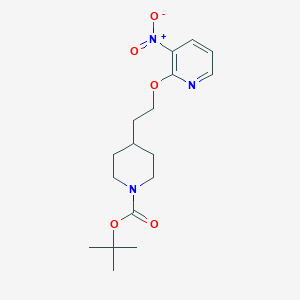
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
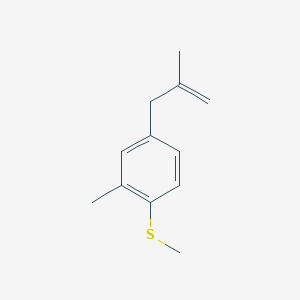
![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
